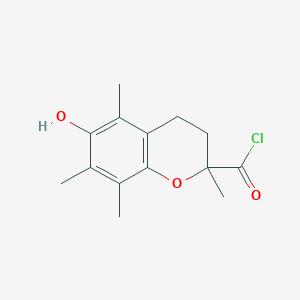

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

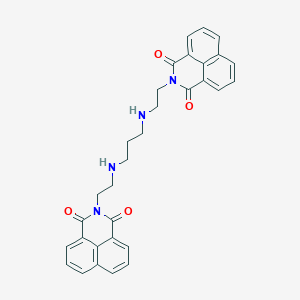

Molecular Structure Analysis

The molecule contains a total of 36 bonds. There are 19 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 acyl halogenide (aliphatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .Chemical Reactions Analysis

Specific chemical reactions involving 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride are not detailed in the available resources .Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.29 . It is a solid at room temperature and has a melting point of 187-189 °C . It should be stored under inert gas at a temperature of 2-8°C .Scientific Research Applications

Antioxidant Research

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride: is widely used in antioxidant research due to its radical scavenging and antioxidant activities. It’s often utilized in assays like the Trolox Equivalent Antioxidant Capacity (TEAC) assay to measure the antioxidant capacity of various substances, particularly in comparing the antioxidant strength of foods, beverages, and dietary supplements .

Biochemical Assays

This compound serves as a standard or control in biochemical assays that evaluate the antioxidant properties of new drugs or natural extracts. Its stable antioxidant profile makes it an ideal reference for gauging the efficacy of other compounds in neutralizing reactive oxygen species (ROS) .

Nutraceutical Development

In the field of nutraceuticals, 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride is explored for its potential to enhance the nutritional value of food products by imparting antioxidant properties, which can contribute to health and wellness by combating oxidative stress in the body .

Cosmetic Formulations

The compound’s antioxidant properties are also beneficial in cosmetic formulations, where it can help protect the skin from oxidative damage caused by environmental stressors like UV radiation and pollution. It’s used to improve the shelf life and stability of cosmetic products by preventing the oxidation of sensitive ingredients .

Pharmacological Studies

Researchers study this compound for its pharmacological potential, including its ability to modulate oxidative stress-related pathways, which could lead to the development of new treatments for diseases associated with oxidative damage, such as neurodegenerative disorders .

Food Industry Applications

In the food industry, the compound is investigated for its ability to act as a natural preservative, extending the shelf life of perishable products by inhibiting the oxidation of fats and oils, thus maintaining the quality and safety of food items .

Mechanism of Action

Target of Action

The primary target of 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride, also known as Trolox , is reactive oxygen species (ROS) in the body. It exhibits radical scavenging and antioxidant activities .

Mode of Action

Trolox interacts with ROS by donating a hydrogen atom to the free radicals, thereby neutralizing them and preventing oxidative damage to cells .

Biochemical Pathways

The compound affects the oxidative stress pathway. By neutralizing ROS, it prevents the downstream effects of oxidative stress, such as DNA damage, lipid peroxidation, and cell death .

Result of Action

The molecular and cellular effects of Trolox’s action include the reduction of oxidative stress, prevention of cellular damage, and potential enhancement of cellular longevity .

Action Environment

Environmental factors such as the presence of other antioxidants, the level of oxidative stress in the body, and individual health conditions can influence the action, efficacy, and stability of Trolox .

Safety and Hazards

properties

IUPAC Name |

6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO3/c1-7-8(2)12-10(9(3)11(7)16)5-6-14(4,18-12)13(15)17/h16H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBWOGJXEBJDJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)C(=O)Cl)C(=C1O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-2,5,7,8-tetramethylchromane-2-carbonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B63895.png)

![4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B63918.png)

![2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine](/img/structure/B63920.png)